
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Biological Activity
The compound 7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention for its potential biological activities. This complex organic molecule features a quinazoline core structure along with an oxadiazole ring and various aromatic substituents, which contribute to its pharmacological properties. The molecular formula is C27H24N4O5, with a molecular weight of approximately 472.5 g/mol .
Chemical Structure and Properties
The structural uniqueness of this compound allows it to interact with various biological targets. The presence of the oxadiazole ring is particularly significant as it may enhance the compound's ability to inhibit multiple targets involved in cancer progression .
Antiproliferative Properties
Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative activities, particularly against cancer cell lines. The incorporation of the oxadiazole ring in this compound suggests potential multitargeted inhibition properties that may be beneficial in cancer treatment . A study demonstrated that various quinazoline derivatives showed promising results as antiproliferative agents against different cancer cell lines, indicating that modifications to the core structure can enhance efficacy .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives have also been evaluated for their antimicrobial activities. A study reported the synthesis and biological evaluation of several quinazoline-2,4(1H,3H)-dione derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to This compound exhibited moderate activity against strains such as Staphylococcus aureus and Escherichia coli .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in cellular pathways related to tumor growth and proliferation. The oxadiazole moiety may facilitate binding to these targets due to its electron-withdrawing properties, enhancing the overall activity of the compound .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazoline derivatives:
- Anticancer Activity : A series of quinazoline derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The results indicated that modifications at specific positions on the quinazoline scaffold significantly affected their potency .
- Antimicrobial Evaluation : In a comparative study against standard drugs, certain derivatives showed broad-spectrum antimicrobial activity. For instance, compounds with oxadiazole rings demonstrated enhanced activity against Candida albicans, surpassing traditional antibiotics like ampicillin .
Data Summary
The following table summarizes key findings regarding the biological activity of related quinazoline derivatives:
Compound | Activity Type | Target Organisms | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|---|
Compound 13 | Antimicrobial | Staphylococcus aureus | 9 | 65 |
Compound 15 | Antimicrobial | Escherichia coli | 15 | 75 |
Compound III | Antiproliferative | Various Cancer Cell Lines | Not specified | Not specified |
Compound 14a | Antimicrobial | Candida albicans | 11 | 80 |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antiproliferative properties. The presence of the oxadiazole ring in this compound suggests potential multitargeted inhibition properties beneficial for cancer treatment.
-
Mechanism of Action :
- The compound may interact with specific molecular targets such as enzymes and receptors involved in tumor growth.
- It could modulate various cellular pathways that contribute to cancer proliferation .
-
Synthesis and Derivatives :
- The synthesis typically involves multiple steps allowing for the modification of substituents to enhance biological activity against specific cancer types .
- Various derivatives have been synthesized, showing promising results in inhibiting cancer cell lines.
Antimicrobial Activity
The compound's structural components may also contribute to its effectiveness as an antimicrobial agent.
- Antibacterial Studies :
- Case Studies :
Comparative Analysis of Biological Activities
Compound | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|
7-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione | Significant potential as antiproliferative agent | Moderate activity against Gram-positive/negative bacteria | Structure allows for modifications to enhance efficacy |
Quinazoline Derivative A | High efficacy against specific cancer cell lines | Broad-spectrum activity noted | Targeted modifications improved outcomes |
Quinazoline Derivative B | Moderate efficacy | Notable activity against resistant strains | Highlights potential for overcoming resistance |
Properties
CAS No. |
1207014-29-6 |
---|---|
Molecular Formula |
C27H24N4O5 |
Molecular Weight |
484.512 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-7-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O5/c1-16(2)35-21-11-6-18(7-12-21)24-29-25(36-30-24)19-8-13-22-23(14-19)28-27(33)31(26(22)32)15-17-4-9-20(34-3)10-5-17/h4-14,16H,15H2,1-3H3,(H,28,33) |
InChI Key |
KVZZMKUZSYAKLV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
solubility |
not available |
Origin of Product |
United States |
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